molecular formula C15H27N5O B12224579 1-(cyclopentylmethyl)-N-[2-(diethylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide

1-(cyclopentylmethyl)-N-[2-(diethylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12224579
M. Wt: 293.41 g/mol
InChI Key: BGUKEFRUOWWIHG-UHFFFAOYSA-N
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Description

1-(cyclopentylmethyl)-N-[2-(diethylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique triazole ring structure, which is known for its stability and versatility in chemical reactions.

Preparation Methods

The synthesis of 1-(cyclopentylmethyl)-N-[2-(diethylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.

Chemical Reactions Analysis

1-(cyclopentylmethyl)-N-[2-(diethylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(cyclopentylmethyl)-N-[2-(diethylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclopentylmethyl)-N-[2-(diethylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(cyclopentylmethyl)-N-[2-(diethylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

  • 1-(cyclopropylethyl)-N-[2-(diethylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide
  • bis[2-(diethylamino)ethyl] bicyclo[2.2.1]heptane-2,3-dicarboxylate These compounds share similar structural features but differ in their specific substituents and properties. The uniqueness of this compound lies in its specific cyclopentylmethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H27N5O

Molecular Weight

293.41 g/mol

IUPAC Name

1-(cyclopentylmethyl)-N-[2-(diethylamino)ethyl]triazole-4-carboxamide

InChI

InChI=1S/C15H27N5O/c1-3-19(4-2)10-9-16-15(21)14-12-20(18-17-14)11-13-7-5-6-8-13/h12-13H,3-11H2,1-2H3,(H,16,21)

InChI Key

BGUKEFRUOWWIHG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CN(N=N1)CC2CCCC2

Origin of Product

United States

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